molecular formula C4H6O2S B12000899 2-Methyl-1,3-oxathiolan-5-one

2-Methyl-1,3-oxathiolan-5-one

Cat. No.: B12000899
M. Wt: 118.16 g/mol
InChI Key: KVSJPZXQQDSSIE-UHFFFAOYSA-N
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Description

2-Methyl-1,3-oxathiolan-5-one is a heterocyclic compound with the molecular formula C4H6O2S It is a sulfur-containing five-membered ring with an oxygen atom and a sulfur atom in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1,3-oxathiolan-5-one can be synthesized through several methods. One common method involves the condensation of mercaptoethanol with formaldehyde, which is typical for the synthesis of thioacetals . Another method involves the (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid, resulting in the formation of 1,3-oxathiolan-5-ones . This reaction is typically carried out in a one-pot reaction with short reaction times and high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-oxathiolan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in cycloaddition reactions due to the presence of the sulfur atom in the ring.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of sulfoxides or sulfones, while reduction reactions can yield thiols or thioethers.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Methyl-1,3-oxathiolan-5-one is C5H8O2SC_5H_8O_2S, with a molecular weight of approximately 132.18 g/mol. The compound features a five-membered ring structure containing sulfur and oxygen atoms, which contributes to its unique reactivity.

Polymer Chemistry

Radical Polymerization
this compound is utilized in radical polymerization processes to create functionalized polymers. Its ability to undergo radical reactions allows for the synthesis of materials with tailored properties suitable for applications in coatings, adhesives, and biomedical devices.

Case Study: Copolymerization
A study demonstrated the copolymerization of this compound with 2-hydroxyethyl methacrylate. The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating potential for drug delivery systems due to their biocompatibility.

Polymerization Reaction Monomers Involved Properties of Resulting Polymers
Radical Copolymerization2-Hydroxyethyl methacrylateEnhanced thermal stability and mechanical properties

Medicinal Chemistry

Nucleoside Analogues
Research indicates that derivatives of 1,3-oxathiolanes, including this compound, have been explored as nucleoside analogues in antiviral therapies. These compounds can inhibit viral replication by mimicking natural nucleotides.

Case Study: Antiviral Activity
Studies on oxathiolane nucleoside analogues have shown that they can effectively compete with natural deoxynucleotides for incorporation into viral DNA during replication, thereby inhibiting chain elongation by reverse transcriptase . The presence of sulfur in the structure enhances the biological activity of these compounds.

Nucleoside Analogue Target Virus Mechanism of Action
Oxathiolane DerivativesHIVInhibition of reverse transcriptase

Biotechnology

Bioconjugation Techniques
In proteomics research, this compound serves as a reactive intermediate for modifying proteins and peptides. Its unique chemical structure allows it to form stable conjugates with biomolecules, facilitating the study of protein interactions and functions.

Research Findings

Recent findings highlight the unique reactivity profile of this compound compared to similar compounds:

Compound Reaction Type Key Findings
This compoundRadical CopolymerizationHigh efficiency in forming stable copolymers
5-Methyl-1,3-oxathiolane-2-thioneNucleophilic Ring OpeningLess effective due to lack of reactive groups
1,3-Thiazolidine DerivativesPolymerizationSimilar reactivity but lower selectivity

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-oxathiolan-5-one involves its interaction with molecular targets and pathways in biological systems. The compound can undergo phosphorylation to form triphosphate derivatives, which can then interact with nucleic acids and enzymes . This interaction can lead to the inhibition of viral replication or the modulation of cellular processes.

Comparison with Similar Compounds

2-Methyl-1,3-oxathiolan-5-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C4H6O2S

Molecular Weight

118.16 g/mol

IUPAC Name

2-methyl-1,3-oxathiolan-5-one

InChI

InChI=1S/C4H6O2S/c1-3-6-4(5)2-7-3/h3H,2H2,1H3

InChI Key

KVSJPZXQQDSSIE-UHFFFAOYSA-N

Canonical SMILES

CC1OC(=O)CS1

Origin of Product

United States

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